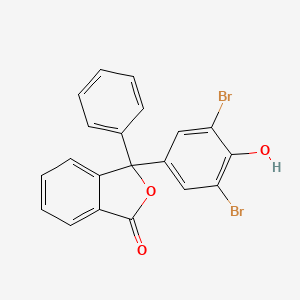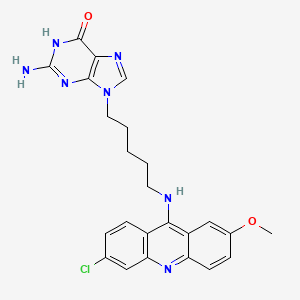![molecular formula C19H17NO4 B12917613 Indolo[1,2-b]isoquinolin-6(11H)-one, 8,9,10-trimethoxy- CAS No. 154885-41-3](/img/structure/B12917613.png)
Indolo[1,2-b]isoquinolin-6(11H)-one, 8,9,10-trimethoxy-
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
8,9,10-Trimethoxyindolo[1,2-b]isoquinolin-6(11H)-one is a complex organic compound belonging to the class of isoquinoline alkaloids. This compound is characterized by its unique structure, which includes three methoxy groups attached to an indoloisoquinoline core. It is known for its potential biological activities and has been the subject of various scientific studies.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 8,9,10-Trimethoxyindolo[1,2-b]isoquinolin-6(11H)-one typically involves multi-step organic reactions. One common synthetic route starts with the formation of the indole ring, followed by the introduction of the isoquinoline moiety. The methoxy groups are then added through methylation reactions. Specific reaction conditions, such as temperature, solvents, and catalysts, are crucial for the successful synthesis of this compound.
Industrial Production Methods
Industrial production of 8,9,10-Trimethoxyindolo[1,2-b]isoquinolin-6(11H)-one may involve large-scale organic synthesis techniques. These methods often utilize continuous flow reactors to ensure consistent product quality and yield. The use of high-purity reagents and advanced purification techniques, such as chromatography, is essential to obtain the desired compound in its pure form.
化学反応の分析
Types of Reactions
8,9,10-Trimethoxyindolo[1,2-b]isoquinolin-6(11H)-one undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form quinone derivatives.
Reduction: Reduction reactions can convert it into dihydro derivatives.
Substitution: The methoxy groups can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: Nucleophiles like amines and thiols can be used for substitution reactions under basic conditions.
Major Products
The major products formed from these reactions include various derivatives of the original compound, such as quinones, dihydro derivatives, and substituted isoquinolines.
科学的研究の応用
8,9,10-Trimethoxyindolo[1,2-b]isoquinolin-6(11H)-one has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex organic molecules.
Biology: Studies have shown its potential as an antimicrobial and anticancer agent.
Medicine: It is being investigated for its potential therapeutic effects in treating various diseases.
Industry: This compound is used in the development of new materials and chemical processes.
作用機序
The mechanism of action of 8,9,10-Trimethoxyindolo[1,2-b]isoquinolin-6(11H)-one involves its interaction with specific molecular targets and pathways. It is known to inhibit certain enzymes and interfere with cellular processes, leading to its biological effects. The exact molecular targets and pathways are still under investigation, but it is believed to involve modulation of signal transduction pathways and gene expression.
類似化合物との比較
Similar Compounds
Jatrorrhizine: Another isoquinoline alkaloid with similar structural features.
Berberine: A well-known isoquinoline alkaloid with various biological activities.
Palmatine: Similar in structure and known for its antimicrobial properties.
Uniqueness
8,9,10-Trimethoxyindolo[1,2-b]isoquinolin-6(11H)-one is unique due to its specific arrangement of methoxy groups and its indoloisoquinoline core. This unique structure contributes to its distinct biological activities and potential therapeutic applications.
特性
CAS番号 |
154885-41-3 |
|---|---|
分子式 |
C19H17NO4 |
分子量 |
323.3 g/mol |
IUPAC名 |
8,9,10-trimethoxy-11H-indolo[1,2-b]isoquinolin-6-one |
InChI |
InChI=1S/C19H17NO4/c1-22-16-10-14-13(17(23-2)18(16)24-3)9-12-8-11-6-4-5-7-15(11)20(12)19(14)21/h4-8,10H,9H2,1-3H3 |
InChIキー |
OTQPFDXXJOKAHK-UHFFFAOYSA-N |
正規SMILES |
COC1=C(C(=C2CC3=CC4=CC=CC=C4N3C(=O)C2=C1)OC)OC |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


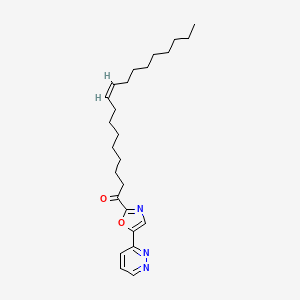
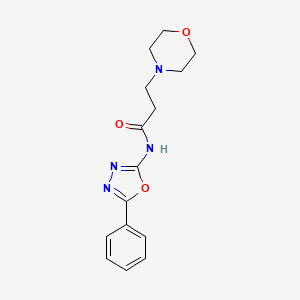

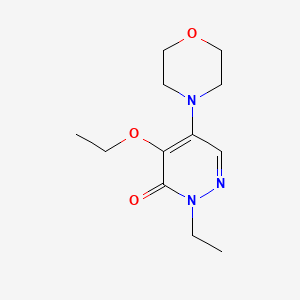
![8a-(2,4-Dimethylphenyl)tetrahydro-2h-pyrrolo[2,1-b][1,3]oxazin-6(7h)-one](/img/structure/B12917559.png)

![8-[(4-Methylphenyl)methyl]guanosine](/img/structure/B12917585.png)
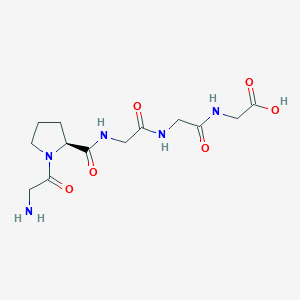

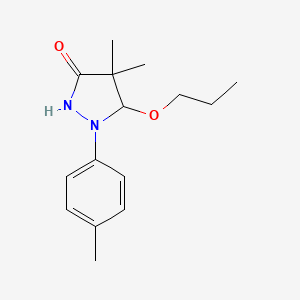
![7-Ethyl-9-methyl-6,7,8,9-tetrahydro-5H-pyrazino[2,3-D]azepin-2-amine](/img/structure/B12917601.png)

